Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, a piperazine moiety, and a carboxylate ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-(piperazin-1-yl)-1,3-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(piperazin-1-yl)-quinoline
- 2-Aminothiazole derivatives
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring, piperazine moiety, and carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including its potential as an anticonvulsant, antitumor agent, and its interactions with various biological targets.
The compound's chemical structure is characterized by a thiazole ring fused with a piperazine moiety, contributing to its biological activity. Its molecular formula is C9H15N3S with a molecular weight of 197.3 g/mol .
Property | Value |
---|---|
Chemical Formula | C₉H₁₅N₃S |
Molecular Weight | 197.3 g/mol |
IUPAC Name | This compound |
Appearance | Oil |
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant anticonvulsant properties. A study reported that compounds with similar structures demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring and the presence of electron-withdrawing groups enhance anticonvulsant efficacy .
Antitumor Activity
This compound has also been evaluated for its antitumor potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The compound's cytotoxic effects were attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Notably, thiazole derivatives have been linked to inhibition of key protein kinases involved in cancer progression, such as EGFR and CDK2 .
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated an IC50 value of approximately 23.30 µM for HeLa cells and >1000 µM for CaCo-2 cells, suggesting selective activity against cervical cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits protein kinases that are crucial for tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, halting their proliferation.
Properties
Molecular Formula |
C10H15N3O2S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 |
InChI Key |
OUESYYCMAIRBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCNCC2)C(=O)OC |
Origin of Product |
United States |
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